![molecular formula C21H18ClN5O3S B2415854 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 852373-27-4](/img/structure/B2415854.png)

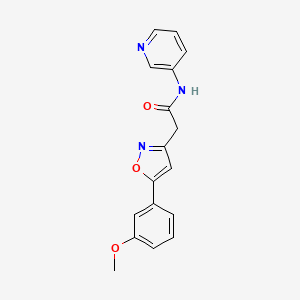

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

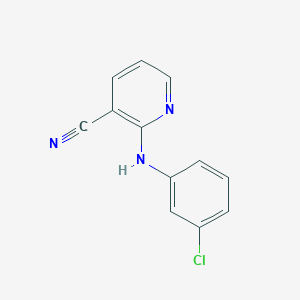

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dimethoxyphenyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy groups on the other phenyl ring could create a push-pull effect, potentially enhancing the compound’s reactivity .Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, a derivative of this compound, labeled as “22i,” demonstrated excellent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- The compound’s interaction with c-Met kinase, a receptor tyrosine kinase involved in cell growth and survival, has been investigated. Compound 22i showed promising inhibition of c-Met kinase, making it a potential candidate for targeted therapies .

- The structure and properties of this compound have intrigued synthetic organic chemists. Insights gained from its reactivity and behavior can guide the design and development of new materials involving 1,2,4-triazole systems .

- Researchers have explored the bioisosterism of 1,2,4-triazole derivatives. This compound’s structural features make it an interesting candidate for bioisosterism-guided drug design. Understanding its interactions with biological targets can aid in developing novel therapeutic agents .

- A practical one-pot synthesis method has been developed to access triazolopyridine derivatives, including this compound. Such derivatives have synthetic and biological significance, making this compound relevant for drug discovery and development .

- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, have been evaluated for their DNA intercalation activities. These compounds may serve as potential anticancer agents, and their effects on cancer cell lines (such as HepG2, HCT-116, and MCF-7) are being studied .

Anti-Tumor Activity

C-Met Kinase Inhibition

Synthetic Organic Chemistry

Bioisosterism Studies

Triazolopyridine Derivatives Synthesis

DNA Intercalation Activities

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with dna .

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . This is a process where the compound inserts itself between the base pairs of the DNA helix, causing structural changes that can affect the function of the DNA .

Biochemical Pathways

Dna intercalation can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes such compounds potential candidates for anticancer therapies .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

The result of the compound’s action is likely cell death, given its potential DNA intercalating properties . This is because the disruption of DNA structure can prevent the cell from replicating or producing necessary proteins, leading to cell death .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .

Propiedades

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(30-2)16(11-15)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDHKRADARYYCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)

![N-(3-methylbutyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2415781.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2415786.png)

![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)